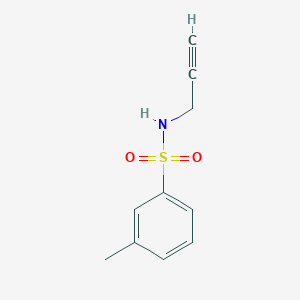

N-propargyl-3-methylbenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2S |

|---|---|

Molecular Weight |

209.27 g/mol |

IUPAC Name |

3-methyl-N-prop-2-ynylbenzenesulfonamide |

InChI |

InChI=1S/C10H11NO2S/c1-3-7-11-14(12,13)10-6-4-5-9(2)8-10/h1,4-6,8,11H,7H2,2H3 |

InChI Key |

RLKWIZLMUOSONE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC#C |

Origin of Product |

United States |

Mechanistic Investigations and Theoretical Studies

Computational Chemistry Approaches in Reaction Mechanism Elucidation

The study of N-propargyl-3-methylbenzenesulfonamide's reaction mechanisms is greatly enhanced by a variety of computational techniques. These methods allow for the detailed examination of reaction coordinates, the characterization of transient species, and the quantification of energetic barriers, providing a comprehensive picture of the underlying chemical transformations.

Density Functional Theory (DFT) Calculations on Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating electronic structure and has been widely applied to study the reactivity of propargylic systems. For this compound, DFT calculations are instrumental in mapping out the potential energy surfaces of its reactions. These calculations can predict the geometries of reactants, products, and, most importantly, transition states.

For instance, in gold-catalyzed reactions involving propargylic sulfonamides, DFT has been used to explore the mechanism of cyclization reactions. researchgate.netmdpi.com These studies often reveal the step-by-step formation of intermediates, such as gold-pi-alkyne complexes and subsequent intramolecular attack, ultimately leading to the final heterocyclic products. The calculated activation energies for each step help to determine the rate-determining step of the reaction. While specific studies on this compound are not prevalent, the principles from related propargylic systems are directly applicable.

A representative, though generalized, DFT study on a propargylic sulfonamide rearrangement might yield the following energetic data:

| Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactant (Propargylic Sulfonamide) | 0.0 |

| 2 | Transition State 1 | +25.4 |

| 3 | Intermediate (Allenic Isomer) | +5.2 |

| 4 | Transition State 2 | +30.1 |

| 5 | Product | -15.8 |

This table is illustrative and based on typical values for related systems.

Molecular Dynamics (MD) Simulations for Adsorption Phenomena and Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. For this compound, MD simulations are particularly useful for understanding its interaction with surfaces or in different solvent environments, which pertains to adsorption phenomena. nih.govresearchgate.netresearchgate.net

Simulations can model the adsorption of sulfonamides onto materials like graphene or layered double hydroxides. researchgate.netacs.org These studies typically show that adsorption is driven by a combination of electrostatic interactions, hydrogen bonding, and π-π stacking. The orientation and conformation of the molecule on the surface can be analyzed to understand the most stable adsorption modes.

Furthermore, MD simulations can be employed for conformational analysis, exploring the accessible conformations of the N-propargyl group and the tolyl substituent in solution. This information is valuable for understanding how the molecule's shape influences its reactivity.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are powerful tools for interpreting the electronic structure and bonding characteristics of molecules based on the calculated wavefunction.

QTAIM analysis of this compound would involve locating bond critical points (BCPs) to characterize the nature of chemical bonds. For example, the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs can distinguish between covalent and non-covalent interactions.

NBO analysis, on the other hand, provides a picture of localized bonding orbitals. It can be used to quantify charge transfer between atoms and to analyze hyperconjugative interactions that may stabilize certain conformations or transition states. In propargylic systems, NBO analysis has been used to understand the electronic effects that favor one reaction pathway over another. acs.org

Reaction Pathway Analysis

The propargyl moiety in this compound is susceptible to various rearrangements, and computational analysis is key to distinguishing between possible mechanistic pathways.

Investigation of Sigmatropic versus Prototropic Pathways in Propargylic Systems

Propargylic systems can undergo rearrangements through different mechanisms, with sigmatropic and prototropic shifts being common. A nih.govnih.gov-sigmatropic rearrangement would involve a concerted reorganization of six electrons, while a prototropic rearrangement involves the migration of a proton, often leading to an allene intermediate.

Theoretical studies on related propargylic azides have shown that DFT calculations can effectively differentiate between these pathways by comparing their activation energy barriers. acs.org The electronic nature of the substituents plays a crucial role in determining which pathway is favored. For this compound, the electron-withdrawing nature of the sulfonyl group would significantly influence the energetics of these pathways.

Energetic Profiles and Transition State Characterization for Key Transformations

A complete reaction pathway analysis involves the calculation of the energetic profile, which maps the energy of the system along the reaction coordinate. This profile highlights the energies of all intermediates and transition states.

For a hypothetical rearrangement of this compound, the energetic profile would be constructed from DFT calculations. The transition states would be characterized by the presence of a single imaginary frequency in the vibrational analysis, confirming them as first-order saddle points on the potential energy surface. The geometric parameters of the transition state, such as forming and breaking bond lengths, provide a snapshot of the molecule at the peak of the energy barrier.

An illustrative energetic profile for a prototropic rearrangement might show the following:

| Reaction Coordinate | Species | Key Geometric Feature | Calculated Activation Free Energy (ΔG‡, kcal/mol) |

| 0 | Reactant | C≡C bond length: 1.21 Å | - |

| 1 | Transition State (Proton Transfer) | C-H···Base distance: 1.5 Å | 28.5 |

| 2 | Allenic Intermediate | C=C=C bond angle: 178° | - |

This table is illustrative and based on typical values for related systems.

Exploration of Biological Activities: in Vitro Research and Mechanistic Insights Excluding Clinical Human Trials

Antitumor and Cytotoxic Research

Beyond their antimicrobial properties, sulfonamide derivatives have garnered significant interest for their potential as anticancer agents. In vitro studies have demonstrated the ability of these compounds to inhibit the growth of and induce cell death in various cancer cell lines.

Numerous studies have evaluated the cytotoxic effects of N-propargyl-3-methylbenzenesulfonamide analogues against a panel of human cancer cell lines. The NCI-60 panel, a group of 60 human tumor cell lines developed by the National Cancer Institute, is a frequently used tool for this type of screening. nih.govpromegaconnections.com This panel represents nine different types of cancer, including breast, colon, and lung cancer, allowing for a broad assessment of a compound's anticancer potential. revvity.com

One of the most commonly tested cell lines is the MCF-7 breast cancer cell line. walshmedicalmedia.com Research on various benzenesulfonylguanidine derivatives has shown significant cytotoxic activity against both MCF-7 and HCT-116 (colon cancer) cells. researchgate.net For some of these compounds, IC50 values—the concentration required to inhibit the growth of 50% of the cells—were in the low micromolar range (2.5–5 µM) against breast and colon cancer lines. researchgate.net Importantly, these compounds often show higher cytotoxicity against cancer cells compared to non-cancerous cell lines, indicating a potential for selective action. researchgate.net

Table 2: In Vitro Cytotoxicity of Selected Sulfonamide Analogues Against Cancer Cell Lines

The antiproliferative effects of sulfonamide analogues are attributed to several mechanisms of action. nih.gov One of the most significant is the inhibition of cyclin-dependent kinases (CDKs). researchgate.net CDKs are a family of enzymes that are essential for the regulation and progression of the cell cycle. nih.gov In many cancers, CDKs are overexpressed or aberrantly activated, leading to uncontrolled cell proliferation. nih.gov Therefore, synthetic inhibitors of CDK activity are a plausible and promising strategy for developing new cancer treatments. nih.gov

Certain sulfonamide-bearing compounds have demonstrated potent inhibitory activity against specific CDKs, such as CDK2. nih.gov For example, a series of 2-thiouracil-5-sulfonamide derivatives showed promising anticancer activity and significant inhibition of CDK2A. nih.gov This inhibition can lead to cell cycle arrest, typically in the G1 or G2/M phase, which prevents cancer cells from dividing. nih.gov Following cell cycle arrest, these compounds can induce apoptosis (programmed cell death), often via the activation of caspases like caspase 3/7. nih.gov The ability of sulfonamide derivatives to target fundamental processes of cell proliferation like the cell cycle makes them an important area of antitumor research.

Monoamine Oxidase (MAO) Inhibition Studies of Propargyl-Containing Analogues

This compound belongs to a class of compounds containing a propargyl group (a prop-2-yn-1-yl moiety), which is a key structural feature for the inhibition of monoamine oxidase (MAO) enzymes. Benzenesulfonamide (B165840) derivatives have been identified as potent and isoform-specific inhibitors of MAO, particularly MAO-B. mdpi.com The combination of a sulfonamide structure with a propargyl group has been a strategy in the development of potential MAO inhibitors.

The N-propargyl group is a well-established feature in mechanism-based irreversible inhibitors of MAO. psychiatry-psychopharmacology.comnih.gov These inhibitors, often called "suicide inhibitors," are initially processed by the enzyme as if they were a substrate. The catalytic process, however, converts the inhibitor into a reactive species that then forms a covalent bond with the enzyme or its cofactor, leading to irreversible inactivation. For propargylamines, this mechanism typically involves the flavin adenine (B156593) dinucleotide (FAD) cofactor of the MAO enzyme. nih.gov The propargyl moiety binds irreversibly to the FAD cofactor, thus blocking the enzyme's catalytic activity. nih.gov This covalent modification prevents the enzyme from metabolizing its natural substrates, such as monoamine neurotransmitters.

The two isoforms of monoamine oxidase, MAO-A and MAO-B, differ in their substrate preferences and inhibitor sensitivities. consensus.app The development of selective inhibitors is crucial for targeting specific therapeutic outcomes. For instance, MAO-A inhibitors are often explored for antidepressant effects, while MAO-B inhibitors are used in the management of Parkinson's disease. researchgate.net

The selectivity of an inhibitor for MAO-A or MAO-B is determined by its molecular structure and how it interacts with the active site of each isozyme. nih.gov Structural modifications to propargylamine-containing molecules can drastically alter their potency and selectivity. nih.gov For example, studies on aliphatic N-propargylamines have shown them to be highly potent and selective irreversible MAO-B inhibitors. nih.gov Similarly, benzenesulfonamide compounds have been identified as potent and isoform-specific inhibitors of MAO-B. mdpi.com A study on 4-(2-methyloxazol-4-yl)benzenesulfonamide demonstrated selective inhibition of MAO-B over MAO-A. mdpi.com In contrast, clorgyline, which also contains an N-propargyl group, is a selective irreversible inhibitor of MAO-A. psychiatry-psychopharmacology.comsigmaaldrich.com

The following table summarizes the inhibitory activity and selectivity of various propargyl-containing analogues and related sulfonamides against MAO-A and MAO-B.

| Compound | Target | IC50 (µM) | Selectivity |

| 4-(2-methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 | MAO-B Selective |

| MAO-B | 3.47 | ||

| Clorgyline | MAO-A | 0.0045 ± 0.0003 | MAO-A Selective |

| l-deprenyl | MAO-B | 0.0196 ± 0.001 | MAO-B Selective |

| Compound 4l (piperidine derivative) | MAO-A | 0.40 ± 0.05 | MAO-A Selective |

| Compound 4n (piperidine derivative) | MAO-B | 1.01 ± 0.03 | MAO-B Selective |

This table is populated with data from referenced research on MAO inhibitors. mdpi.comresearchgate.net

Other Investigated Biological Activities

Beyond MAO inhibition, the structural motifs present in this compound have been incorporated into molecules investigated for a range of other biological activities.

The propargyl group can function as a "warhead" in inhibitors targeting cysteine proteases. This functionality has been explored in the development of antivirals, particularly against SARS-CoV-2. The virus's main protease (Mpro or 3CLpro) is a cysteine protease essential for viral replication, making it a prime drug target. news-medical.netnih.gov

In a series of dihydrouracil-based compounds, the introduction of an N1 propargyl group led to analogues that successfully bound to the S1 site of the SARS-CoV-2 Mpro with nanomolar potency. news-medical.net These N1 propargyl analogues were 100-fold more potent than the corresponding des-propargyl molecule. news-medical.net The inhibitory action is attributed to the terminal alkyne of the propargyl side chain, which, despite being a weak electrophile, reacts with the catalytic Cys145 residue of Mpro, causing potent and permanent inhibition. news-medical.net

Functionalized derivatives containing propargylamine (B41283) or sulfonamide structures have been evaluated for their antioxidant properties. Oxidative stress is implicated in various pathologies, and compounds that can mitigate it are of significant research interest. nih.gov

Novel N-propargylamine derivatives of nitroxyl (B88944), referred to as "JSAKs," have been designed as potential neuroprotective antioxidants. nih.gov In vitro studies demonstrated that these compounds are promising antioxidants and can protect target molecules like deoxyribose and dopamine (B1211576) from oxidative degradation caused by hydroxyl radicals. nih.govresearchgate.net

Furthermore, novel sulfonamide derivatives of gallic acid, such as 3,4,5-trimethoxybenzenesulfonamide (B2839223) (3,4,5-TMBS) and 3,4,5-trihydroxybenzenesulfonamide (B2648046) (3,4,5-THBS), have shown antioxidant activities comparable to the parent compound. mdpi.com These derivatives may serve as promising non-enzymatic antioxidant candidates for further investigation. mdpi.com

| Compound/Derivative Class | Antioxidant Activity |

| N-propargylamine derivatives of nitroxyl (JSAKs) | Act as protectors against reactive oxygen species (ROS) toxicity; suppress oxidative degradation of deoxyribose and dopamine. nih.govresearchgate.net |

| Sulfonamide derivatives of Gallic Acid (3,4,5-TMBS, 3,4,5-THBS) | Demonstrated antioxidant and scavenging activities comparable to Gallic Acid. mdpi.com |

| N-hydroxy-N-propargylamide derivative 4 | Showed antioxidant activity in addition to enzyme inhibition. nih.gov |

The role of propargyl-containing compounds as protease inhibitors directly translates to antiviral activity. By inhibiting the SARS-CoV-2 main protease (Mpro), these compounds block the processing of viral polyproteins, which is a crucial step in the viral life cycle. nih.gov

Several studies have identified propargyl-containing molecules as potent inhibitors of SARS-CoV-2 replication in cell-based assays. news-medical.net For example, N1 propargyl analogs like AVI-4516 and AVI-4773 exhibited a nanomolar 50% inhibitory concentration (IC50), demonstrating significant potency. news-medical.net The inhibitory activity of this series of compounds is linked to the unactivated N-propargyl side chain reacting with the Mpro active site. news-medical.net This mechanism provides a promising avenue for the development of broad-spectrum therapies against coronaviruses. news-medical.net

| Compound | Virus | Assay | Activity Metric | Value (µM) |

| AVI-4375 (des-propargyl) | SARS-CoV-2 | Mpro Inhibition | IC50 | 7.4 |

| AVI-4516 (N1 propargyl analog) | SARS-CoV-2 | Mpro Inhibition | IC50 | Nanomolar range |

| AVI-4773 (N1 propargyl analog) | SARS-CoV-2 | Mpro Inhibition | IC50 | Nanomolar range |

| MPro N3 | SARS-CoV-2 | Plaque Reduction | IC50 | 16.8 |

| JZD-07 | SARS-CoV-2 (wild-type) | Antiviral Assay | EC50 | 0.82 |

| SARS-CoV-2 (delta) | Antiviral Assay | EC50 | 7.24 | |

| SARS-CoV-2 (omicron) | Antiviral Assay | EC50 | 6.03 |

This table is populated with data from referenced research on antiviral compounds. news-medical.netbioworld.comtocris.com

Anti-inflammatory Properties

Following a comprehensive review of publicly available scientific literature, no specific in vitro research, mechanistic studies, or detailed findings on the anti-inflammatory properties of the chemical compound this compound were identified. Consequently, data on its effects on inflammatory pathways, mediators, or relevant cellular models are not available. The absence of published research prevents a detailed discussion of its anti-inflammatory activities and the creation of data tables summarizing its effects.

Catalytic Applications in Organic Synthesis

N-propargyl-3-methylbenzenesulfonamide and Its Derivatives as Ligands in Metal-Catalyzed Reactions

The structural features of this compound, incorporating a propargyl group and a sulfonamide moiety, make it and its derivatives intriguing candidates as ligands in metal-catalyzed reactions. The propargyl group, with its carbon-carbon triple bond, can coordinate to transition metals, while the sulfonamide nitrogen and oxygen atoms can also act as donor sites, potentially leading to multidentate coordination. This chelation can stabilize the metal center and influence the steric and electronic environment of the catalyst, thereby impacting its activity, selectivity, and stability.

While specific studies detailing the use of this compound as a ligand are not extensively documented, the broader class of propargyl-containing compounds has been successfully employed in various catalytic systems. For instance, N-heterocyclic carbenes (NHCs) bearing propargyl substituents have been utilized as ligands in palladium-catalyzed cross-coupling reactions. These ligands contribute to the stability and activity of the catalytic species.

The development of novel ligands is a cornerstone of modern catalysis. The modular nature of N-propargyl sulfonamides allows for the synthesis of a diverse library of derivatives by modifying the substituents on the benzene (B151609) ring or the nitrogen atom. This tunability is crucial for optimizing the ligand's properties for a specific catalytic transformation, such as Suzuki-Miyaura, Heck, or Sonogashira cross-coupling reactions. The electronic properties of the aryl group and the steric bulk around the nitrogen and propargyl moieties can be systematically varied to fine-tune the catalytic performance.

Use as a Catalyst or Precursor in Organic Transformations

Beyond its role as a ligand, this compound can also serve as a precursor to catalytically active species. The propargyl group can undergo various transformations to generate new functionalities that can participate in catalysis. For example, the terminal alkyne can be converted into a metal acetylide, which can then act as a catalyst or be incorporated into a larger catalytic framework.

Furthermore, the sulfonamide backbone provides a robust scaffold for the attachment of other catalytically active groups. The synthesis of derivatives bearing additional donor atoms or chiral centers can lead to the development of multifunctional catalysts for asymmetric synthesis. While direct applications of this compound as a standalone catalyst are not widely reported, its potential as a versatile building block for more complex catalytic systems is an active area of research. For example, related N-propargyl benzamides have been utilized in palladium-catalyzed hydroarylation reactions, showcasing the reactivity of the propargyl group in the presence of a metal catalyst. nih.gov

Applications in Homogeneous and Heterogeneous Catalysis

The solubility of this compound and its derivatives in common organic solvents makes them suitable for applications in homogeneous catalysis , where the catalyst and reactants are in the same phase. This allows for mild reaction conditions and high catalytic efficiency due to the high accessibility of the catalytic sites. Metal complexes incorporating these ligands could potentially catalyze a wide range of organic transformations in a homogeneous fashion.

For heterogeneous catalysis , the compound can be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This heterogenization offers several advantages, including ease of catalyst separation from the reaction mixture, catalyst recycling, and the potential for use in continuous flow reactors. The sulfonamide group can serve as an anchoring point for grafting the molecule onto the support surface. The development of such supported catalysts is a key area in green chemistry, aiming to reduce waste and improve the economic viability of chemical processes.

Role in Pauson-Khand Reactions and Other Cycloaddition Catalysis

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition reaction between an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. wikipedia.org This reaction is typically mediated by cobalt carbonyl complexes but can also be catalyzed by other transition metals. nih.govnrochemistry.com The intramolecular version of this reaction is particularly useful for the synthesis of complex polycyclic molecules.

N-propargyl sulfonamides and amides are excellent substrates for the intramolecular Pauson-Khand reaction. The propargyl group serves as the alkyne component, and an appropriately positioned alkene tethered to the nitrogen atom acts as the alkene partner. This strategy has been successfully employed in the synthesis of various nitrogen-containing bicyclic compounds.

For instance, the intramolecular Pauson-Khand reaction of N-propargyl-N-[2-(trifluoromethyl)allyl]amides has been used to synthesize trifluoromethylated cyclopentenones with high yield and diastereoselectivity. nih.gov In these reactions, the substrate first forms a cobalt alkyne complex, which then undergoes cyclization upon heating. nih.gov

| Substrate | Product | Yield (%) | Diastereoselectivity (anti:syn) |

| N-propargyl-N-[2-(trifluoromethyl)allyl]amide | Trifluoromethylated cyclopentenone | 81 | 94:6 |

| Internal alkyne substituted N-propargyl-N-allyl amide | Pyrrolidine ring-fused cyclopentenone | High | Lower |

| Data sourced from a study on the Pauson-Khand reaction of fluorinated compounds. nih.gov |

This methodology highlights the utility of N-propargyl amides as precursors to complex heterocyclic structures. The sulfonamide variant, this compound, is expected to exhibit similar reactivity in such transformations.

Beyond the Pauson-Khand reaction, the propargyl group in this compound can participate in other cycloaddition reactions. For example, gold(I)-catalyzed cycloadditions of propargyl acetals with various partners have been reported to yield a diverse range of heterocyclic products through pathways such as [2+2], [3+2], and [4+2] cycloadditions. researchgate.net While not directly involving the title compound, these studies demonstrate the rich cycloaddition chemistry of the propargyl moiety, suggesting that this compound could be a valuable substrate for similar catalytic transformations.

Emerging Research Directions and Non Therapeutic Applications

Materials Science Applications and Polymer Chemistry

The incorporation of a propargyl group into a sulfonamide framework, as seen in N-propargyl-3-methylbenzenesulfonamide, opens up significant possibilities in the realm of materials science and polymer chemistry. The terminal alkyne of the propargyl group is a highly versatile functional handle that can participate in a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This reactivity allows for the facile grafting of the this compound moiety onto polymer backbones or its use in the synthesis of novel monomers for polymerization. For instance, research into the functionalization of polymers has demonstrated the propargylation of molecules with hydroxyl end-groups. researchgate.net This suggests that this compound could be used to introduce sulfonamide functionalities into various polymer structures, potentially imparting properties such as improved thermal stability, altered solubility, or specific binding capabilities.

A notable application in this area is the synthesis of Polyhedral Oligomeric Silsesquioxane (POSS) nanoparticles functionalized with sulfonamide groups. researchgate.net In such research, propargylated sulfonamides are reacted with azide-functionalized POSS cages via click chemistry. researchgate.net This approach creates hybrid organic-inorganic nanomaterials with a precise arrangement of functional groups. The sulfonamide moiety, in this context, can introduce antimicrobial properties or serve as a site for further chemical modification. researchgate.net The this compound molecule is a prime candidate for similar applications, where the 3-methylbenzenesulfonamide (B155108) portion would be covalently linked to a larger material framework.

Corrosion Inhibition Studies Utilizing Sulfonamide-Propargyl Hybrids

The prevention of metal corrosion is a critical industrial challenge, and the development of effective corrosion inhibitors is an area of active research. solenis.com Both sulfonamides and compounds containing propargyl groups have been independently recognized for their corrosion-inhibiting properties. researchgate.netrawsource.com The combination of these two functional groups in a single molecule like this compound is a promising strategy for creating highly effective corrosion inhibitors.

The inhibitory action of such organic molecules typically relies on their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. researchgate.net The sulfonamide group, with its polar sulfur and oxygen atoms and a nitrogen atom, can act as an effective adsorption center. researchgate.net Simultaneously, the propargyl group's triple bond provides a region of high electron density, which can also interact strongly with vacant d-orbitals of metal atoms, further strengthening the adsorption process. rawsource.com

Adsorption Behavior on Metal Surfaces (e.g., Langmuir Isotherm)

The adsorption of inhibitor molecules on a metal surface can often be described by various adsorption isotherms, with the Langmuir isotherm being a common model. This model assumes the formation of a monolayer of the inhibitor on the metal surface. Studies on corrosion inhibitors with similar functional groups have shown that their adsorption behavior often conforms to the Langmuir isotherm. google.com This indicates that the inhibitor molecules form a uniform, single-molecule-thick layer on the metal, effectively blocking the active sites for corrosion. The effectiveness of the adsorption is influenced by the inhibitor's concentration, the temperature, and the nature of the metal and the corrosive medium.

Electrochemical Characterization of Inhibition Efficacy

Electrochemical techniques are powerful tools for quantifying the effectiveness of corrosion inhibitors. Methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed.

Potentiodynamic polarization studies on benzene (B151609) sulfonamide derivatives have shown that these compounds can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. researchgate.net The presence of the inhibitor leads to a decrease in the corrosion current density (icorr), which is a direct measure of the corrosion rate.

EIS studies provide insights into the resistance of the protective film formed by the inhibitor. In a typical EIS experiment, an increase in the charge transfer resistance (Rct) in the presence of the inhibitor signifies a decrease in the corrosion rate. The data below illustrates the inhibition efficiency of a related propargyl compound on an aluminum composite in a corrosive environment.

| Inhibitor Concentration (% v/v) | Inhibition Efficiency (%) at 30°C |

|---|---|

| 0.5 | 45.12 |

| 1.0 | 52.34 |

| 1.5 | 59.23 |

| 2.0 | 55.87 |

| 2.5 | 51.98 |

Development of Novel Ionic Liquids Incorporating Sulfonamide and Propargyl Moieties

Ionic liquids (ILs) are salts with melting points below 100°C, and they have garnered significant attention as "designer solvents" and functional materials due to their unique properties, such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics. mdpi.com The structural components of this compound make it a molecule of interest in the field of ionic liquids.

Protic ionic liquids (PILs) are a subclass of ILs formed by the transfer of a proton from a Brønsted acid to a Brønsted base. researchgate.net Research has explored the interaction between amines and sulfonamides to form PILs. researchgate.net While this compound is a secondary sulfonamide, its acidic N-H proton could potentially be abstracted by a suitable base to form an anion, which could then be paired with a suitable organic cation to form an ionic liquid. The presence of the propargyl group would introduce additional functionality into the resulting IL, which could be exploited for further chemical modifications or to influence the IL's properties.

Furthermore, imidazolium-based ionic liquids have been used as effective media for chemical reactions involving propargylic alcohols, such as the propargylation of aromatic compounds. researchgate.net This highlights the compatibility of the propargyl moiety with ionic liquid systems. A molecule like this compound could potentially be used as a functional additive in existing ionic liquids to create task-specific ILs.

Advanced Chemical Reagent Development

The unique combination of a reactive propargyl group and a stable sulfonamide backbone makes this compound a potentially valuable reagent in organic synthesis. The propargyl group is a versatile building block, and its derivatives are widely used as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products. nih.gov

The sulfonamide moiety is a key functional group in many pharmaceutical compounds and can also serve as a directing group or a protecting group in organic synthesis. acs.org While there is no specific evidence of this compound being used as a cyanating agent, the general class of sulfonamides has been explored for a wide range of synthetic transformations. For example, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been developed as an electrophilic cyanating agent, showcasing the potential of N-substituted sulfonamides in reagent development. nih.gov The reactivity of the N-H bond in this compound could allow for its derivatization into other novel reagents for various chemical transformations.

Q & A

Basic: What are the recommended synthetic routes for N-propargyl-3-methylbenzenesulfonamide, and how can reaction efficiency be optimized?

Methodological Answer:

A common synthetic approach involves nucleophilic substitution of 3-methylbenzenesulfonamide with propargyl bromide in the presence of a base (e.g., potassium carbonate) in acetone. The reaction is typically stirred overnight at room temperature, followed by solvent removal and purification via silica gel chromatography (AcOEt/Hexane, 20:80) . To optimize efficiency, consider:

- Solvent Screening: Polar aprotic solvents (e.g., DMF or acetone) enhance nucleophilicity.

- Catalysis: Phase-transfer catalysts like tetrabutylammonium bromide may improve yield.

- Kinetic Monitoring: Use TLC or HPLC to track reaction progress and adjust stoichiometry.

Basic: Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm regioselectivity of propargyl substitution and sulfonamide backbone integrity. Compare chemical shifts with analogous benzenesulfonamide derivatives (e.g., δ ~7.5–8.0 ppm for aromatic protons) .

- HPLC-MS: Quantify purity and detect byproducts using reversed-phase C18 columns with UV/Vis or high-resolution mass spectrometry .

- Elemental Analysis: Validate stoichiometry (C, H, N, S) to confirm molecular composition.

Advanced: How can discrepancies between spectroscopic data and computational models be resolved?

Methodological Answer:

- X-ray Crystallography: Resolve structural ambiguities by growing single crystals (e.g., via slow evaporation in ethanol/water) and refining data using SHELXL . For example, bond lengths in the sulfonamide group should align with literature values (S–N: ~1.63 Å, S–O: ~1.43 Å) .

- DFT Calculations: Compare experimental NMR shifts with Gaussian-optimized geometries (B3LYP/6-31G* basis set) to identify conformational mismatches .

- Validation Tools: Use PLATON or CCDC Mercury to check for crystallographic outliers (e.g., unusual torsion angles) .

Advanced: What experimental designs are recommended for stability studies under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Aging: Incubate samples in buffers (pH 3–10) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC-MS .

- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life at 25°C.

- Solid-State Stability: Use DSC/TGA to assess thermal decomposition profiles and identify polymorphic transitions .

Basic: What safety protocols are essential during handling and storage?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.

- Storage: Keep in airtight containers under inert gas (N) at –20°C to prevent propargyl group oxidation .

Advanced: How can crystallographic data be leveraged to predict intermolecular interactions?

Methodological Answer:

- Hirshfeld Surface Analysis: Map close contacts (e.g., C–H···O, π-π stacking) using CrystalExplorer. For benzenesulfonamides, expect dominant S=O···H–C interactions .

- Packing Motif Analysis: Identify hydrogen-bonding networks (e.g., dimerization via N–H···O=S) using Mercury .

- Twinned Data Refinement: For problematic datasets, apply SHELXL’s TWIN/BASF commands to model twin domains .

Advanced: What strategies mitigate byproduct formation during propargylation?

Methodological Answer:

- Regioselective Control: Use bulky bases (e.g., DBU) to suppress over-alkylation.

- Byproduct Identification: Isolate side products via prep-HPLC and characterize using H DOSY NMR to confirm oligomerization .

- Reaction Quenching: Add ice-cold water immediately post-reaction to terminate unreacted propargyl bromide.

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). Focus on sulfonamide-Zn coordination geometry .

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with inhibitory activity using multivariate regression .

- ADMET Prediction: Employ SwissADME to optimize logP (<3) and reduce hepatotoxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.